molecular formula C15H14ClFN2O3 B5971001 2-[(2-chloro-4-fluorophenoxy)methyl]-N-(2-methylprop-2-enyl)-1,3-oxazole-4-carboxamide

2-[(2-chloro-4-fluorophenoxy)methyl]-N-(2-methylprop-2-enyl)-1,3-oxazole-4-carboxamide

Cat. No.: B5971001
M. Wt: 324.73 g/mol
InChI Key: RYAILRWGFDULFN-UHFFFAOYSA-N
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Description

2-[(2-chloro-4-fluorophenoxy)methyl]-N-(2-methylprop-2-enyl)-1,3-oxazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated and fluorinated phenoxy group, an oxazole ring, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[(2-chloro-4-fluorophenoxy)methyl]-N-(2-methylprop-2-enyl)-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: The reaction between 2-chloro-4-fluorophenol and an appropriate alkylating agent under basic conditions forms the phenoxy intermediate.

    Oxazole ring formation: The phenoxy intermediate undergoes cyclization with an appropriate nitrile or amide to form the oxazole ring.

    Carboxamide formation:

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

2-[(2-chloro-4-fluorophenoxy)methyl]-N-(2-methylprop-2-enyl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorinated and fluorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

2-[(2-chloro-4-fluorophenoxy)methyl]-N-(2-methylprop-2-enyl)-1,3-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: The compound may be used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-4-fluorophenoxy)methyl]-N-(2-methylprop-2-enyl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-[(2-chloro-4-fluorophenoxy)methyl]-N-(2-methylprop-2-enyl)-1,3-oxazole-4-carboxamide can be compared with similar compounds such as:

    2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide: Lacks the N-(2-methylprop-2-enyl) group, which may affect its biological activity and chemical properties.

    2-[(2-chloro-4-fluorophenoxy)methyl]-N-(2-methylprop-2-enyl)-1,3-thiazole-4-carboxamide: Contains a thiazole ring instead of an oxazole ring, leading to different chemical reactivity and biological effects.

    2-[(2-chloro-4-fluorophenoxy)methyl]-N-(2-methylprop-2-enyl)-1,3-oxazole-4-acetamide: Features an acetamide group instead of a carboxamide group, which may influence its solubility and interaction with biological targets.

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenoxy)methyl]-N-(2-methylprop-2-enyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O3/c1-9(2)6-18-15(20)12-7-22-14(19-12)8-21-13-4-3-10(17)5-11(13)16/h3-5,7H,1,6,8H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAILRWGFDULFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC(=O)C1=COC(=N1)COC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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